Lactic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array, HC3H5O3 | |
| Record name | LACTIC ACID | |
| Source | CAMEO Chemicals | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | LACTIC ACID | |
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| Record name | lactic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lactic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-51-6 | |
| Record name | (±)-Poly(lactic acid) | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7023192 | |
| Record name | Lactic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |
| Record name | LACTIC ACID | |
| Source | CAMEO Chemicals | |
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| Record name | Propanoic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
122 °C at 15 mm Hg | |
| Record name | Lactic acid | |
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Flash Point |
113 °C (235 °F) - closed cup, 110 °C c.c. | |
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| Record name | LACTIC ACID | |
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Solubility |
Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |
| Record name | Lactic acid | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |
| Record name | LACTIC ACID | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.08 [mmHg], 0.0813 mm Hg at 25 °C | |
| Record name | Lactic acid | |
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Color/Form |
Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |
CAS No. |
50-21-5, 598-82-3, 26100-51-6 | |
| Record name | LACTIC ACID | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid [USP:JAN] | |
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| Record name | Lactic acid | |
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| Record name | Propanoic acid, (+-) | |
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| Record name | Propanoic acid, 2-hydroxy- | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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| Record name | Dl-lactic acid | |
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Melting Point |
16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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Scientific Research Applications
Applications in the Food Industry
Lactic acid serves multiple roles in the food sector:
- Preservative : It inhibits the growth of spoilage microorganisms.
- Acidulant : Enhances flavor and acidity in products like pickles and baked goods.
- Flavoring Agent : Contributes to the taste profile of various foods.
- pH Regulator : Maintains desired acidity levels in food products.
Table 1: Role of this compound in Food Products
| Application | Description | Examples |
|---|---|---|
| Preservative | Inhibits spoilage bacteria | Fermented dairy products |
| Acidulant | Adds tartness | Pickles, salad dressings |
| Flavoring Agent | Enhances taste | Baked goods, beverages |
| pH Regulator | Maintains acidity | Sauces, dressings |
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized for its biocompatibility and role as a chiral intermediate. It is particularly important in:
- Intravenous Solutions : Used to replenish bodily fluids (e.g., Lactated Ringer's solution).
- Controlled Drug Delivery Systems : Incorporated into biodegradable polymers for sustained release of medications.
- Surgical Sutures : Employed in resorbable sutures that degrade safely in the body.
Table 2: Pharmaceutical Uses of this compound
| Application | Description |
|---|---|
| Intravenous Solutions | Electrolyte replenishment |
| Controlled Drug Delivery Systems | Biodegradable polymers for sustained release |
| Surgical Sutures | Resorbable materials for safe degradation |
Cosmetic Applications
This compound is a key ingredient in many cosmetic formulations due to its exfoliating properties and ability to improve skin hydration. It is commonly found in:
- Moisturizers : Acts as a humectant to retain moisture.
- Exfoliants : Helps remove dead skin cells.
- Skin-lightening Agents : Used for hyperpigmentation treatment.
Table 3: Cosmetic Uses of this compound
| Application | Description |
|---|---|
| Moisturizers | Retains skin moisture |
| Exfoliants | Removes dead skin cells |
| Skin-lightening Agents | Reduces hyperpigmentation |
Biotechnological Applications
This compound is increasingly important in biotechnological applications, particularly in the production of biodegradable plastics such as polythis compound (PLA). This biopolymer is used in:
- Packaging Materials : Eco-friendly alternatives to conventional plastics.
- Medical Devices : Biodegradable sutures and implants.
Table 4: Biotechnological Uses of this compound
| Application | Description |
|---|---|
| Packaging Materials | Biodegradable alternatives to traditional plastics |
| Medical Devices | Resorbable sutures and implants |
Case Studies
-
Food Preservation with LAB :
A study demonstrated that specific strains of LAB effectively reduced foodborne pathogens in dairy products, enhancing safety while extending shelf life. The use of this compound as a natural preservative has been shown to significantly lower microbial counts without compromising product quality . -
Biodegradable Plastics Development :
Research highlighted the development of PLA from this compound derived from renewable resources. This biopolymer has been successfully applied in various packaging solutions, showcasing its potential to reduce plastic waste significantly . -
Cosmetic Formulations :
Clinical trials indicated that formulations containing this compound improved skin hydration and texture among participants with dry skin conditions. The study emphasized this compound's role as an effective humectant and exfoliant in skincare products .
Chemical Reactions Analysis
1.1. Fermentative Production
Lactic acid is primarily produced via microbial fermentation of carbohydrates. Homofermentative bacteria (e.g., Lactobacillus casei) convert glucose into two equivalents of lactate, while heterofermentative species yield one lactate along with CO₂ and ethanol/acetate . The core reaction for glucose fermentation is:
Fermentation conditions typically involve:
-
pH control : Calcium carbonate is added to maintain pH 5.5–6.0 .
-
Temperature : 40–50°C, depending on the microorganism (e.g., L. delbrueckii) .
Polymerization and Lactide Formation
This compound undergoes polycondensation to form poly(this compound) (PLA) or cyclic esters (lactide) through ring-opening polymerization. Key reactions include:
-
Polycondensation :
-
Lactide formation :
2.1. Reaction Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 130–210°C | |
| Pressure | 10–25 mmHg | |
| Catalyst | Acidic or basic catalysts | |
| Molecular weight (PLA) | Increases with time/temperature |
3.1. Lead(II)-Catalyzed Conversion from Cellulose
This compound is synthesized from cellulose via:
-
Glucose → Fructose isomerization (accelerated by Pb²⁺).
-
Retro-aldol fragmentation of fructose into trioses (C₃ compounds).
-
Pb²⁺ enhances cellulose conversion (62% yield from microcrystalline cellulose) .
-
This compound acts as an autocatalyst, reducing reaction time .
3.2. Alkali-Metal Salt Catalysis
This compound converts to 2,3-pentanedione via condensation with alkali lactate:
Yield dependence :
-
Catalyst : Cesium hydroxide (49% yield) > lithium hydroxide (15%) .
-
Support acidity : Acetaldehyde formation competes with 2,3-pentanedione .
Thermal Reactions
This compound decomposes thermally, releasing:
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Acetic Acid
| Property | This compound | Acetic Acid |
|---|---|---|
| Molecular Formula | C₃H₆O₃ | C₂H₄O₂ |
| pKa | 3.86 | 4.76 |
| Antimicrobial Strength* | Moderate | High |
| Primary Use | Food, PLA | Food, Cleaning |
| *At pH 4.0 |
This compound vs. Malic Acid
- Metabolic Roles : Both are intermediates in the TCA cycle, but malic acid is primarily involved in aerobic metabolism, unlike this compound’s anaerobic association .
- Fermentation Dynamics : In vegetable fermentation, this compound correlates strongly with Lactobacillus growth, while malic acid degradation is linked to yeast activity. This compound also synergizes with esters to enhance flavor complexity .
This compound vs. Glycolic Acid
- Chemical Structure : Glycolic acid (C₂H₄O₃) lacks the hydroxyl group adjacent to the carboxyl group, reducing its chelation capacity compared to this compound .
- Polymer Performance : Poly(glycolic acid) (PGA) degrades faster than PLA due to higher hydrophilicity but suffers from brittleness. PLA’s mechanical strength makes it preferable for medical implants .
- Cosmetic Use : Glycolic acid’s smaller molecular size enhances skin penetration in exfoliants, while this compound is gentler and hydrating .
Table 2: Degradation Rates of Biopolymers
| Polymer | Degradation Time (Months) | Key Application |
|---|---|---|
| PLA50 | 18–24 | Sutures, Implants |
| PGA | 6–12 | Drug Delivery |
| PLA75GA25* | 12–18 | Tissue Engineering |
| *75% L-lactide, 25% glycolide |
This compound vs. Citric Acid
- Acidity and Flavor : Citric acid (pKa = 3.09) is more acidic and imparts a sharper tang, making it dominant in beverages. This compound’s milder profile suits fermented foods .
- Chelation Capacity : Citric acid binds metal ions more effectively, preventing oxidation in canned goods, whereas this compound excels in pH stabilization .
- Production Methods : Citric acid is predominantly fungal (Aspergillus niger), while this compound is bacterial (e.g., Lactobacillus spp.), affecting cost and scalability .
Q & A
What experimental design strategies are optimal for maximizing lactic acid yield in microbial fermentation?
Basic Research Question
To optimize this compound production, researchers should first identify critical variables (e.g., carbon source, pH, temperature) and employ factorial designs like Plackett-Burman to screen influential factors. For example, molasses-based media supplemented with corn steep liquor (CSL) and KHPO significantly enhances yield . Initial screening reduces variables, enabling focused optimization.
Advanced Research Question
After screening, response surface methodology (RSM) with a Box-Behnken or Central Composite Design refines interactions between variables. For instance, quadratic regression models can predict optimal conditions (e.g., 87.8% yield at specific pH and nutrient levels) and validate via 3D surface plots . This approach accounts for nonlinear relationships and identifies synergistic effects between parameters like MgSO and MnSO .
How can researchers resolve contradictions in this compound production data across studies?
Basic Research Question
Discrepancies often arise from differences in microbial strains or substrate purity. Standardizing strain selection (e.g., Lactobacillus plantarum vs. L. casei) and verifying substrate composition (e.g., molasses vs. fructose) through chromatography or mass spectrometry can mitigate variability .
Advanced Research Question
Advanced methods include metabolic flux analysis to compare pathway efficiencies under varying conditions. For example, discrepancies in ATP yield per glucose molecule between strains can explain divergent this compound outputs. Statistical tools like ANOVA and multivariate analysis help isolate confounding factors (e.g., dissolved oxygen levels) that are often unreported .
What analytical methods are most reliable for quantifying and characterizing this compound enantiomers?
Basic Research Question
High-performance liquid chromatography (HPLC) with chiral columns (e.g., cyclodextrin-based) is a baseline method for separating D- and L-lactic acid. Pre-column derivatization with chiral agents enhances detection sensitivity .
Advanced Research Question
Immunoaffinity LC-MS offers superior specificity for trace enantiomer quantification in complex matrices like urine or fermentation broth. This method avoids interference from structurally similar metabolites and achieves detection limits below 0.1 µg/mL . Density Functional Theory (DFT) simulations further aid in designing cyclic peptides for enantioselective separation, optimizing binding energies for specific isomers .
How can researchers design comparative studies to assess this compound accumulation in physiological contexts?
Basic Research Question
A two-group pre-test/post-test design is effective for comparing interventions (e.g., 400m vs. 800m runs). Standardize blood sampling protocols (timing, site) and use calibrated devices like AccuTrend Lactate meters to minimize measurement error .
Advanced Research Question
Incorporate mixed-methods approaches (quantitative + qualitative) to address multifactorial influences (e.g., hydration, muscle glycogen levels). For statistical rigor, use independent t-tests with Bonferroni correction for multiple comparisons and report effect sizes (e.g., Cohen’s d) to contextualize differences .
What methodologies are effective for scaling this compound production from lab to pilot-scale systems?
Basic Research Question
Immobilized cell reactors using sodium alginate-polyvinyl alcohol matrices improve stability and reuse cycles. Monitor parameters like shear stress and oxygen transfer rates to maintain cell viability during scale-up .
Advanced Research Question
Computational fluid dynamics (CFD) models simulate large-scale bioreactor hydrodynamics, predicting dead zones or nutrient gradients. Coupling CFD with kinetic models of microbial growth optimizes reactor geometry and feeding strategies for consistent titers .
How can interdisciplinary approaches enhance applications of this compound in biotechnology?
Advanced Research Question
Integrate metabolic engineering with enzyme immobilization to produce chiral this compound derivatives (e.g., polylactides). For example, CRISPR-Cas9 editing of Bacillus subtilis can redirect carbon flux toward D-lactic acid for biodegradable plastics . Pair this with life-cycle analysis (LCA) to evaluate environmental impacts, ensuring sustainability claims are data-driven .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
